Development of enzyme inhibitors: Given the prevalence of kinase inhibitors among its derivatives, 4-(Difluoromethyl)-3-fluoropyridin-2-amine might serve as a starting point for designing novel inhibitors targeting specific enzymes involved in various diseases. , ,
Development of anticancer agents: The presence of 4-(Difluoromethyl)-3-fluoropyridin-2-amine in molecules demonstrating anticancer activity in vitro and in vivo suggests its potential as a scaffold for designing new anticancer drugs.
Compound Description: (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine, also known as PQR530, is a potent and selective dual inhibitor of Class I PI3K and mTOR kinase. It exhibits drug-like properties, including good oral bioavailability, brain penetration, and a favorable pharmacokinetic profile. [, ] Preclinical studies have shown that PQR530 inhibits cancer cell growth in vitro and in vivo, demonstrating its potential as a therapeutic agent in oncology. []
Compound Description: 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine, or PQR626, is a potent, orally available, and brain-penetrant mTOR inhibitor. [] Preclinical studies have highlighted its potential for treating neurological disorders, particularly in a tuberous sclerosis complex (TSC) mouse model where it demonstrated efficacy in reducing mortality. []
Relevance: PQR626 shares a significant structural similarity with 4-(Difluoromethyl)-3-fluoropyridin-2-amine, both containing a 4-(difluoromethyl)pyridin-2-amine core. The presence of a 1,3,5-triazine ring with specific morpholine substitutions differentiates PQR626 and contributes to its selective mTOR inhibition. []
-(Difluoromethyl)pyridin-2-amine []
Compound Description: 4-(Difluoromethyl)pyridin-2-amine is a key intermediate in the synthesis of various protein kinase inhibitors. It plays a crucial role in developing clinical candidates targeting PI3K and mTOR kinase. []
Relevance: 4-(Difluoromethyl)pyridin-2-amine is a direct precursor to the target compound, 4-(Difluoromethyl)-3-fluoropyridin-2-amine. The target compound can be derived from 4-(Difluoromethyl)pyridin-2-amine by introducing a fluorine atom at the 3rd position of the pyridine ring. []
Compound Description: PQR620, or 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine, acts as a highly potent and selective mTORC1/2 kinase inhibitor. It exhibits brain permeability and has shown efficacy in both in vitro and in vivo models, including tumor growth inhibition and seizure attenuation in a TSC mouse model. []
Relevance: PQR620 shares the core 4-(difluoromethyl)pyridin-2-amine structure with 4-(Difluoromethyl)-3-fluoropyridin-2-amine. The presence of a 1,3,5-triazine ring, substituted with specific 3-oxa-8-azabicyclo[3.2.1]octan-8-yl groups, distinguishes PQR620 and contributes to its mTORC1/2 inhibitory activity. []
Compound Description: PQR309, also known as 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine or bimiralisib, is a potent pan-class I PI3K inhibitor that also targets mTOR kinase at higher concentrations. [] This orally available compound exhibits favorable pharmacokinetic properties, including brain penetration, making it a potential therapeutic candidate for various cancers, including brain tumors. []
Relevance: While PQR309 shares the pyridin-2-amine and 1,3,5-triazin-2-yl structural motifs with 4-(Difluoromethyl)-3-fluoropyridin-2-amine, it differs in the substituents on the pyridine ring. PQR309 has a trifluoromethyl group at the 4th position, while the target compound has a difluoromethyl group and a fluorine atom at the 4th and 3rd positions, respectively. [] Despite this difference, their shared structural elements likely contribute to their activity against similar kinase targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.